molecular formula C24H22FN3O2 B2466800 N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286719-28-5

N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No. B2466800
M. Wt: 403.457
InChI Key: PNASVHKKEPZTEM-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O2 and its molecular weight is 403.457. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Research on compounds structurally related to N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide, such as thiazolyl N-benzyl-substituted acetamide derivatives, has shown promising results in inhibiting Src kinase, a protein involved in cancer progression. These compounds have been synthesized and evaluated for their potential anticancer activities, showing inhibition of cell proliferation in various cancer cell lines including colon carcinoma, breast carcinoma, and leukemia cells. One such study reported that the 4-fluorobenzylthiazolyl derivative exhibited significant inhibition of cell proliferation, highlighting the potential of these compounds as therapeutic agents in cancer treatment (Asal Fallah-Tafti et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another area of research focuses on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies aim to understand the ligand-protein interactions and explore the potential of these compounds in photovoltaic applications, such as dye-sensitized solar cells (DSSCs). The findings suggest that these compounds show good light harvesting efficiency and free energy of electron injection, making them suitable for use in photo-voltaic cells. Additionally, molecular docking studies have indicated that some of these compounds possess high binding affinity to target proteins, suggesting their potential in drug development (Y. Mary et al., 2020).

Anti-Inflammatory Activity

Research has also been conducted on novel compounds with structures similar to the one , focusing on their anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and tested for anti-inflammatory effects. Among these compounds, several showed significant anti-inflammatory activity, highlighting the potential of such compounds in treating inflammatory conditions (K. Sunder et al., 2013).

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c1-16-4-3-5-18(12-16)14-27-10-8-19-9-11-28(24(30)23(19)27)15-22(29)26-21-7-6-17(2)13-20(21)25/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNASVHKKEPZTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=C(C=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-methylphenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

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